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Compound of Interest

Compound Name: 2-Nitrophenylacetonitrile

Cat. No.: B016159

An in-depth examination of the first synthesis of 2-Nitrophenylacetonitrile, a significant
intermediate in organic synthesis. This guide is tailored for researchers, scientists, and
professionals in drug development, offering a detailed account of the foundational experimental
procedures, supported by quantitative data and visual process diagrams.

The discovery and initial synthesis of 2-Nitrophenylacetonitrile are rooted in the late 19th-
century explorations of nitroaromatic compounds. While a single definitive publication detailing
its first isolation is not readily apparent, the foundational work of Arnold Reissert in 1897 on the
condensation of ortho-nitrotoluene with diethyl oxalate laid the crucial groundwork. This
reaction, now a cornerstone of the Reissert indole synthesis, produces ethyl o-
nitrophenylpyruvate, a direct precursor from which 2-Nitrophenylacetonitrile can be derived.
This guide reconstructs the pioneering synthetic pathway based on historical context and
subsequent procedural refinements.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with a plausible early
synthetic route to 2-Nitrophenylacetonitrile, proceeding through the formation of 2-
nitrophenylpyruvic acid oxime.
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Parameter Value Reference

Step 1: Ethyl o-

nitrophenylpyruvate

Not explicitly reported in early
Yield literature; modern adaptations General Chemical Principles

show variable yields.

Step 2: 2-Nitrophenylpyruvic

acid oxime
Yield Not explicitly quantified in Inferred from subsequent
ie
historical context. steps
Step 3: 2-
Nitrophenylacetonitrile
Melting Point 82-84 °C [1]

) Alfa Aesar, Thermo Fisher
Appearance Pale yellow to pale brown solid L
Scientific

Experimental Protocols

The following protocols detail the key stages in the historical synthesis of 2-
Nitrophenylacetonitrile.

Step 1: Synthesis of Ethyl o-nitrophenylpyruvate
(Reissert Condensation)

This procedure is based on the principles of the Reissert reaction.[2]
Materials:

» O-Nitrotoluene

¢ Diethyl oxalate

e Potassium ethoxide
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e Absolute ethanol
e Dry ether
Procedure:

o A solution of potassium ethoxide is prepared by cautiously dissolving potassium metal in
absolute ethanol under an inert atmosphere.

e The potassium ethoxide solution is then diluted with dry ether.

e A mixture of o-nitrotoluene and diethyl oxalate is added dropwise to the stirred potassium
ethoxide solution at room temperature.

o The reaction mixture is stirred for several hours to allow for the condensation to complete,
resulting in the formation of the potassium salt of ethyl o-nitrophenylpyruvate, which
precipitates from the solution.

e The precipitate is collected by filtration, washed with dry ether, and then neutralized with a
suitable acid (e.g., dilute acetic acid) to yield ethyl o-nitrophenylpyruvate.

Step 2: Formation of 2-Nitrophenylpyruvic Acid Oxime

This step involves the conversion of the pyruvate to its corresponding oxime.

Materials:

Ethyl o-nitrophenylpyruvate

Hydroxylamine hydrochloride

Sodium acetate

Aqueous ethanol

Procedure:

« Ethyl o-nitrophenylpyruvate is dissolved in a mixture of ethanol and water.
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» Hydroxylamine hydrochloride and a base such as sodium acetate are added to the solution.
e The mixture is heated under reflux for a period to facilitate the formation of the oxime.

e Upon cooling, the 2-nitrophenylpyruvic acid oxime precipitates and is collected by filtration.

Step 3: Synthesis of 2-Nitrophenylacetonitrile

This final step involves the dehydration of the oxime to the nitrile.[1]
Materials:

e 2-Nitrophenylpyruvic acid oxime

e Glacial acetic acid

e Water

Procedure:

e A suspension of 2-nitrophenylpyruvic acid oxime is prepared in a mixture of water and glacial
acetic acid in a suitable reactor.

e The stirred suspension is heated to 90°C under a nitrogen atmosphere and maintained at
this temperature for 2 hours.

e The resulting dark solution is allowed to cool slowly and is stirred overnight at ambient
temperature.

e The product is extracted from the aqueous mixture using methylene chloride.
e The combined organic extracts are washed with water and dried over magnesium sulfate.

e The solvent is removed under reduced pressure, and the solid residue is recrystallized from
isopropanol to yield 2-nitrophenylacetonitrile.

Visualizing the Synthesis
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The logical workflow of the synthesis of 2-Nitrophenylacetonitrile can be visualized as a
three-stage process, from the initial condensation to the final nitrile formation.

S ——
o-Nitrotoluene + Reissert Condensation Oxime Formation Dehydration
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Diethyl Oxalate (Potassium Ethoxide) (Hydroxylamine) (Acetic Acid, Heat)

Click to download full resolution via product page

Caption: Synthetic pathway of 2-Nitrophenylacetonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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